molecular formula C23H17ClFN3O2 B2933533 N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005295-27-1

N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2933533
CAS RN: 1005295-27-1
M. Wt: 421.86
InChI Key: AFECQIRZJDOKMA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

  • Synthesis and Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds similar to the one , have been synthesized and tested for cytotoxic properties. These compounds have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some derivatives exhibiting IC50 values less than 10 nM. Additionally, one of the compounds demonstrated curative effects against subcutaneous colon 38 tumors in mice at specific dosages (Deady et al., 2005).

Antibacterial Activity

  • Antibacterial Properties : Compounds closely related to N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been studied for their antibacterial activities. The introduction of specific substituents has been found to enhance in vitro and in vivo antibacterial efficacy against various bacterial strains (Egawa et al., 1984).

Synthesis and Molecular Transformation

  • Novel Synthesis Pathways : There's research on the synthesis of similar naphthyridine derivatives and their molecular transformation. These studies contribute to understanding the chemical properties and potential applications of such compounds (Deady & Devine, 2006).

Intermediate in Drug Synthesis

  • Role in Synthesizing Anticancer Drugs : Research has been conducted on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate crucial for producing various biologically active anticancer drugs (Zhang et al., 2019).

Applications in Electronics

  • Use in Organic Field Effect Transistors : Naphthalene derivatives, including those functionalized with p-fluorophenyl and p-fluorobenzyl groups, have been utilized in fabricating organic field-effect transistors (OFETs). These materials exhibit high decomposition temperatures and low LUMO energy levels, making them suitable for air-stable electron transport in electronic devices (Peng & Li, 2018).

Cancer Therapy

  • Potential in Cancer Therapy : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the compound , have been identified as potent and selective Met kinase inhibitors. One of these analogues showed complete tumor stasis in a Met-dependent human gastric carcinoma model, indicating their potential in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-19(24)5-2-6-20(14)27-22(29)18-12-16-4-3-11-26-21(16)28(23(18)30)13-15-7-9-17(25)10-8-15/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFECQIRZJDOKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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